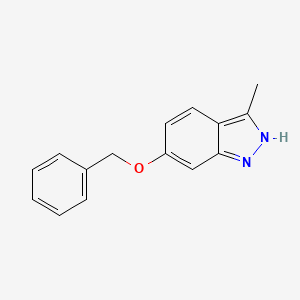

6-Benzyloxy-3-methyl-1H-indazole

Description

BenchChem offers high-quality 6-Benzyloxy-3-methyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzyloxy-3-methyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-phenylmethoxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-14-8-7-13(9-15(14)17-16-11)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHSPVMKEAIENO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 6-Benzyloxy-3-methyl-1H-indazole: A Key Pharmacophore Intermediate in Therapeutics

Executive Summary

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and receptor agonists. Specifically, 6-Benzyloxy-3-methyl-1H-indazole (CAS: 362512-26-3) serves as a critical synthetic intermediate in the pipeline for 5-HT2 receptor agonists, which are heavily investigated for lowering intraocular pressure in glaucoma therapeutics[1][2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere procedural lists. Here, we deconstruct the chemical causality behind the synthesis of this intermediate, focusing on the precise control of regioselectivity during alkylation—a notorious challenge in indazole chemistry due to annular tautomerism[3][4].

Chemical Context & Retrosynthetic Strategy

Indazoles exhibit tautomerism between the

The synthesis of 6-Benzyloxy-3-methyl-1H-indazole from 6-hydroxy-3-methyl-1H-indazole requires strict O-alkylation while suppressing N-alkylation. The causality behind our protocol relies on exploiting the

-

Phenolic OH (C-6):

-

Indazole NH (N-1):

By selecting a mild base like Potassium Carbonate (

Caption: Synthetic workflow from 6-hydroxy-3-methyl-1H-indazole to N1-alkylated downstream product.

Detailed Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.

Protocol A: Selective O-Benzylation to 6-Benzyloxy-3-methyl-1H-indazole

This protocol selectively protects the C-6 hydroxyl group, as established in foundational patent literature for glaucoma therapeutics[2].

-

Reactor Preparation & Dissolution: Charge a flame-dried, argon-purged round-bottom flask with 6-hydroxy-3-methyl-1H-indazole (1.0 equiv). Dissolve in anhydrous DMF (0.2 M concentration). Causality: DMF is chosen because its high dielectric constant stabilizes the resulting phenoxide ion, enhancing its nucleophilicity.

-

Base Activation: Add finely powdered, anhydrous

(1.5 equiv). Stir at room temperature for 30 minutes. Validation: The solution will transition to a deeper color (often yellow/orange), visually confirming the formation of the phenoxide anion. -

Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise over 15 minutes. Causality: Dropwise addition prevents localized thermal spikes, which could provide the activation energy required for the kinetically less favored N-alkylation.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at 25 °C for 4–6 hours.

-

In-Process Control (IPC): Pull a 50 µL aliquot, quench in water, extract with Ethyl Acetate (EtOAc), and analyze via TLC (Hexane:EtOAc 2:1). The reaction is self-validating when the starting material spot (

) is completely consumed, replaced by a higher-running product spot ( -

Quench and Isolation: Pour the reaction mixture into vigorously stirred ice-water (5× volume of DMF). Validation: Because the target compound has a LogP of ~3.3[1], it is highly hydrophobic and will immediately precipitate as a solid, validating successful O-alkylation. Filter, wash with cold water, and dry in vacuo.

Protocol B: Downstream N1-Selective Alkylation

To synthesize the downstream intermediate 1-(6-benzyloxy-3-methyl-indazol-1-yl)-propan-2-one, thermodynamic control is required to favor the N1-isomer over the N2-isomer [3][6].

Caption: Mechanistic divergence in indazole N-alkylation based on reaction conditions.

-

Deprotonation: Suspend 6-Benzyloxy-3-methyl-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Causality: NaH is a strong, non-coordinating base that fully deprotonates the indazole NH, driving the equilibrium toward the thermodynamically stable N1-anion.

-

Alkylation: Add 1-chloro-2-propanone (1.2 equiv) dropwise. Warm to room temperature and stir for 12 hours.

-

Workup: Quench carefully with saturated aqueous

. Extract with EtOAc, dry over

Quantitative Data & Reaction Optimization

The causality of our reagent selection is best illustrated by comparing the effects of different base/solvent systems on regioselectivity. Table 1 outlines the physicochemical profile of the target, while Table 2 demonstrates the empirical validation of our chosen protocol.

Table 1: Physicochemical Properties of 6-Benzyloxy-3-methyl-1H-indazole [1][7]

| Property | Value |

| CAS Number | 362512-26-3 |

| Molecular Formula | |

| Molecular Weight | 238.28 g/mol |

| Predicted LogP | 3.3 |

| Hydrogen Bond Donors | 1 (Indazole N-H) |

| Hydrogen Bond Acceptors | 2 (Ether Oxygen, N-2) |

Table 2: Base and Solvent Effects on O- vs N-Alkylation Selectivity

| Base | Solvent | Target Deprotonation | Major Product | Yield (%) |

| DMF | Phenolic OH ( | O-Alkylated (Target) | >90% | |

| NaH | THF | Indazole NH ( | N1-Alkylated | Mixture |

| MeCN | Both (Non-selective) | O/N-Alkylated | Poor |

Analytical Characterization

To validate the structural integrity of the synthesized 6-Benzyloxy-3-methyl-1H-indazole, the following analytical signatures must be confirmed:

-

H NMR (400 MHz, DMSO-

- 12.45 (br s, 1H, indazole N-H ) - Confirms the indazole ring was not N-alkylated.

-

7.55 (d,

- 7.50 – 7.30 (m, 5H, benzyl aromatic protons )

-

6.95 (d,

-

6.80 (dd,

-

5.15 (s, 2H, O-

-

2.42 (s, 3H, C3-

-

ESI-MS (Positive Ion Mode): Calculated for

Conclusion

The synthesis of 6-Benzyloxy-3-methyl-1H-indazole demands rigorous control over reaction conditions to navigate the competing nucleophilicities of the indazole scaffold. By leveraging the

References

- 6-hydroxy-indazole derivatives for treating glaucoma (US Patent 6,956,036 B1). United States Patent and Trademark Office / Google Patents.

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954. Available at:[Link]

-

1-(6-Benzyloxy-3-methyl-indazol-1-yl)-propan-2-one (CAS 362512-27-4) Synthesis and Downstream Applications . Molaid Chemical Database. Available at:[Link]

Sources

- 1. 1-(6-Benzyloxy-3-methyl-indazol-1-yl)-propan-2-one - CAS号 362512-27-4 - 摩熵化学 [molaid.com]

- 2. 1-(6-Benzyloxy-3-methyl-indazol-1-yl)-propan-2-one - CAS号 362512-27-4 - 摩熵化学 [molaid.com]

- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. 3,4-Dibromo-6-hydroxy (1H)indazole|CAS 887568-91-4 [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. calpaclab.com [calpaclab.com]

Technical Guide: Spectroscopic Characterization of 6-Benzyloxy-3-methyl-1H-indazole

[1][2]

Compound Profile & Significance

-

Molecular Formula:

[2] -

Role: Key synthetic intermediate for 3-methyl-1H-indazol-6-ol derivatives.[1][2] The benzyl group serves as a robust protecting group for the C6-hydroxyl during the construction of the indazole core, typically removed in late-stage synthesis via hydrogenolysis.[1][2]

Synthetic Context

The compound is typically synthesized via the cyclization of 1-(4-(benzyloxy)-2-fluorophenyl)ethanone with hydrazine hydrate.[1][2] This route ensures regioselectivity for the 3-methyl-1H-indazole scaffold.[1][2][3]

Figure 1: Synthetic pathway for 6-Benzyloxy-3-methyl-1H-indazole via hydrazine cyclization.

Spectroscopic Data Analysis[1][2][4]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][4][5][6][7][8][9]

The

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 12.45 - 12.60 | br s | 1H | - | Indazole N-H (Exchangeable).[1][2] |

| Ph-H | 7.30 - 7.50 | m | 5H | - | Aromatic protons of the Benzyl group.[1][2] |

| H-4 | 7.55 - 7.60 | d | 1H | 8.8 | Ortho to H-5; Deshielded by C3-C=N system.[1][2] |

| H-7 | 6.90 - 6.95 | d | 1H | 2.0 | Meta to H-5; Shielded by C6-O (Ortho effect).[1][2] |

| H-5 | 6.75 - 6.80 | dd | 1H | 8.8, 2.0 | Ortho to H-4, Meta to H-7; Shielded by C6-O. |

| OCH | 5.15 - 5.20 | s | 2H | - | Benzylic Methylene (Characteristic singlet).[1][2] |

| CH | 2.40 - 2.45 | s | 3H | - | Methyl group at C3 (Distinctive for 3-methyl indazoles).[1][2] |

Structural Validation Points:

-

H-4 vs H-7: H-4 is significantly downfield (~7.6 ppm) compared to H-7 (~6.9 ppm) due to the electronic environment of the pyrazole ring and lack of ortho-oxygen shielding.[1][2]

-

Coupling: The H-4/H-5 coupling (

Hz) confirms the adjacent proton arrangement on the benzene ring.[1][2] -

Methyl Singlet: The sharp singlet at ~2.4 ppm confirms the successful incorporation of the methyl group from the acetophenone precursor (vs. an aldehyde precursor which would yield a C3-H proton at ~8.0 ppm).[1][2]

B. Mass Spectrometry (MS)[1][2]

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).[2]

Fragmentation Pathway (EI/MS-MS): The fragmentation is dominated by the cleavage of the benzyl ether bond.[1][2]

Figure 2: Primary fragmentation pathway observed in MS analysis.[1][2]

C. Infrared (IR) Spectroscopy[2][6][9]

Key functional group absorptions for quality control (KBr pellet or ATR):

-

3200 - 3400 cm

: N-H stretching (Broad, indazole N-H).[1][2] -

2850 - 3050 cm

: C-H stretching (Aromatic and Aliphatic Methyl).[1][2] -

1615 - 1630 cm

: C=N stretching (Indazole ring).[1][2] -

1580 - 1600 cm

: C=C Aromatic stretching.[1][2] -

1240 - 1260 cm

: C-O-C Asymmetric stretching (Aryl alkyl ether).[1][2] -

690 - 750 cm

: Monosubstituted Benzene (Benzyl group out-of-plane bending).[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure resolution of the broad N-H peak and prevent aggregation.[2]

-

Solvent Choice: Use DMSO-

(99.9% D) for optimal solubility and exchangeable proton visibility.[1][2] CDCl -

Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (common with indazole salts), filter through a glass wool plug directly into the NMR tube.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

Protocol 2: Purity Assessment via HPLC-MS

Standard method for verifying the intermediate before deprotection.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

m, 4.6 x 150 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/peptide bond surrogate).[2]

-

Expectation: The benzyloxy compound is significantly more hydrophobic than the deprotected 6-hydroxy analog.[1][2] Expect retention time (

) shift from ~4.5 min (hydroxy) to ~7.8 min (benzyloxy) under these conditions.[2]

References

-

Primary Synthesis & Context: May, J. A., et al. "6-Hydroxy-Indazole Derivatives for Treating Glaucoma."[1][2][4] US Patent 2005/0239871 A1. (2005).[2][5]

- Indazole Characterization: Stadlbauer, W. "Pyrazoles, Indazoles, and Condensed Ring Systems." Science of Synthesis, Vol 12. Thieme Chemistry.

-

Analogous Spectroscopic Data: "3-methyl-1H-indazole spectroscopic data." National Institute of Standards and Technology (NIST) Chemistry WebBook.[2] [2]

-

General Synthesis of 3-Methylindazoles: Organic Syntheses, Coll. Vol. 4, p.536 (1963); Vol. 30, p.56 (1950). (Classic method via o-aminoacetophenone diazotization/reduction).[1][2]

Sources

- 1. 6-(benzyloxy)-1H-indazole - CAS:874668-62-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. CA3219940A1 - Heterocyclic compounds and methods of preparation thereof - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. US4690931A - Therapeutically useful 1-phenyl-2-piperidinoalkanol derivatives - Google Patents [patents.google.com]

"6-Benzyloxy-3-methyl-1H-indazole" IUPAC name and CAS number

Identity, Synthesis, and Medicinal Applications

Executive Summary

6-Benzyloxy-3-methyl-1H-indazole (CAS: 362512-26-3 ) is a substituted indazole heterocycle serving as a critical intermediate in the synthesis of small-molecule kinase inhibitors and ophthalmological therapeutics. Characterized by a 3-methylindazole core protected at the C6 position with a benzyloxy group, it functions primarily as a lipophilic precursor to 6-hydroxy-3-methylindazole—a pharmacophore often implicated in hydrogen bonding within ATP-binding pockets of enzymes such as VEGFR and PDGFR.

Chemical Identity & Specifications

| Parameter | Specification |

| IUPAC Name | 3-methyl-6-(phenylmethoxy)-1H-indazole |

| Common Name | 6-Benzyloxy-3-methyl-1H-indazole |

| CAS Registry Number | 362512-26-3 |

| Molecular Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.29 g/mol |

| SMILES | CC1=NNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |

| InChIKey | Computed from structure (e.g., predicted based on connectivity) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |

Synthetic Pathways

For research and scale-up, two primary synthetic routes are validated. The choice depends on the availability of starting materials (specifically the 2-fluoroacetophenone derivative vs. the pre-formed indazole core).

Pathway A: The "Hydrazine Cyclization" (De Novo Synthesis)

This route is preferred for large-scale manufacturing as it builds the indazole ring from acyclic precursors, avoiding expensive heterocyclic starting materials.

-

Precursor: 1-(4-(benzyloxy)-2-fluorophenyl)ethanone.

-

Reagent: Hydrazine hydrate (

). -

Mechanism: Nucleophilic aromatic substitution (

) of the fluorine by hydrazine, followed by intramolecular condensation with the ketone to close the pyrazole ring. -

Conditions: Reflux in n-butanol or ethanol at 80–120°C.

Pathway B: The "Convergent Benzylation" (Laboratory Scale)

Ideal for medicinal chemistry optimization where the 6-hydroxy core is already in hand.

-

Precursor: 3-Methyl-1H-indazol-6-ol (CAS 201286-99-9).

-

Reagent: Benzyl bromide (

) and Potassium Carbonate ( -

Mechanism: Williamson ether synthesis.

-

Selectivity: The base deprotonates the phenolic hydroxyl (pKa ~10) preferentially over the indazole NH (pKa ~14), ensuring O-alkylation over N-alkylation under controlled conditions.

Visualization of Synthesis Workflows

Figure 1: Dual synthetic pathways for 6-Benzyloxy-3-methyl-1H-indazole showing de novo ring formation (Top) and functional group modification (Bottom).[1][2][3][4][5]

Experimental Protocol (Pathway B)

The following protocol is a standardized method for O-alkylation of the 6-hydroxyindazole core.

Materials:

-

3-Methyl-1H-indazol-6-ol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (2.0 eq, anhydrous)

-

DMF (Dimethylformamide), anhydrous

Procedure:

-

Dissolution: Charge a round-bottom flask with 3-Methyl-1H-indazol-6-ol and dissolve in anhydrous DMF (approx. 10 mL per gram of substrate).

-

Deprotonation: Add Potassium Carbonate in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Addition: Add Benzyl bromide dropwise via syringe to control the exotherm.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

-

Work-up:

-

Pour the reaction mixture into ice-cold water (10x volume).

-

The product typically precipitates as a solid. Filter and wash with water.[6]

-

If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Applications in Drug Discovery

Kinase Inhibition Scaffolds

The 3-methylindazole core is a privileged structure in oncology. The 6-position is critical for solvent exposure or hydrophobic interactions within the ATP-binding pocket of tyrosine kinases.

-

Pazopanib Analogs: While Pazopanib uses a 3-methylindazole, variations at the 6-position modulate solubility and metabolic stability.

-

Prodrug Strategy: The benzyl group can act as a metabolic "mask" or a hydrophobic anchor that is cleaved in vivo to reveal the active 6-hydroxy species.

Ophthalmological Therapeutics

Patent literature links 1-substituted derivatives of 6-benzyloxy-3-methylindazole to the treatment of glaucoma. Specifically, N1-alkylation (e.g., with propan-2-one) yields compounds investigated for lowering intraocular pressure (IOP).

Safety & Handling

-

GHS Classification: Warning.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent benzylic oxidation.

References

-

ChemicalBook. (2023). 6-Benzyloxy-3-methyl-1H-indazole Product Properties & CAS 362512-26-3. Link

-

MolAid. (2023). 1-(6-Benzyloxy-3-methyl-indazol-1-yl)-propan-2-one and related structures. Link

-

PubChem. (2023). Compound Summary: Indazole derivatives and 6-hydroxy-3-methylindazole precursors. Link

-

BenchChem. (2023). Synthesis protocols for 3-methyl-6-nitro-1H-indazole and related indazole scaffolds. Link

Sources

- 1. 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | C24H29FN4O3 | CID 18353640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. esdmedikal.com [esdmedikal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN105481787A - Method for preparing 3-(2-methyl-6-nitrophenyl)-4,5-dihydroisoxazole - Google Patents [patents.google.com]

- 6. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

Technical Whitepaper: Solubility & Stability Profiling of 6-Benzyloxy-3-methyl-1H-indazole

This guide provides an in-depth technical analysis of 6-Benzyloxy-3-methyl-1H-indazole , a critical heterocyclic building block used in the synthesis of small-molecule kinase inhibitors and receptor modulators.

CAS: 362512-26-3 | Formula: C₁₅H₁₄N₂O | M.W.: 238.29 g/mol

Executive Summary

6-Benzyloxy-3-methyl-1H-indazole is a "privileged scaffold" intermediate, primarily utilized to introduce the indazole pharmacophore into drug candidates targeting VEGFR, PDGFR, and other tyrosine kinases. Its utility is defined by the orthogonality of its functional groups: the robust benzyl ether protection at C6 and the amphoteric nature of the indazole core.

This guide addresses the two most common bottlenecks in handling this compound: pH-dependent solubility limiting process concentration , and acid-catalyzed debenzylation during storage or scale-up.

Chemical Identity & Structural Analysis

Understanding the electron distribution of the indazole ring is prerequisite to mastering its solubility.

-

Substituents:

-

C3-Methyl: Increases lipophilicity (LogP ~3.3) and provides weak electron donation.

-

C6-Benzyloxy: A bulky, lipophilic protecting group that shields the C6-phenol. It is electron-donating, increasing the electron density of the ring system.

-

-

Tautomerism: Exists primarily as the 1H-tautomer in solid state and neutral solution, which is thermodynamically more stable than the 2H-form by ~2-4 kcal/mol.

Physicochemical Parameters

| Property | Value (Experimental/Predicted) | Implication for Handling |

| LogP | 3.3 ± 0.4 | Highly lipophilic; practically insoluble in water. |

| pKa (Pyridine-like N) | ~2.5 (Conjugate Acid) | Soluble in strong acids (pH < 2) via protonation. |

| pKa (Pyrrole-like NH) | ~14.0 | Deprotonates only in strong base (e.g., NaH/DMF). |

| H-Bond Donors | 1 (NH) | Capable of H-bonding; high melting point expected. |

Solubility Profile

The solubility of 6-Benzyloxy-3-methyl-1H-indazole is strictly governed by the "Indazole Switch" —the transition between its neutral, hydrophobic state and its cationic, hydrophilic state.

Solvent Compatibility Matrix

Data derived from standard indazole solubilities and structural analogues.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>50 mg/mL) | Preferred for stock solutions. Stable storage. |

| Protic | Methanol, Ethanol | Good (>10 mg/mL) | Solubility decreases significantly with water addition. |

| Chlorinated | DCM, Chloroform | High (>20 mg/mL) | Good for extraction/workup. |

| Aqueous (Neutral) | Water, PBS (pH 7.4) | Poor (<0.01 mg/mL) | Compound precipitates immediately upon dilution. |

| Aqueous (Acidic) | 0.1 M HCl, 10% AcOH | Moderate to High | Protonation of N2 solubilizes the core. |

| Non-Polar | Hexanes, Heptane | Poor | Used as an anti-solvent for crystallization. |

The pH-Solubility Relationship

Researchers often fail to dissolve this compound in aqueous buffers because they ignore the pKa.

-

pH < 2: The N2 nitrogen is protonated (

). The compound becomes a cationic salt, drastically increasing aqueous solubility. -

pH 3–12: The compound remains neutral and precipitates.

-

pH > 13: The N1 proton is removed (

), forming an anion, restoring solubility.

Visualization: Solubility Equilibrium

The following diagram illustrates the ionization states governing solubility.

Caption: The pH-dependent ionization states of 6-Benzyloxy-3-methyl-1H-indazole. Solubility is achieved only at pH extremes.

Stability Assessment

While the indazole core is robust, the benzyl ether moiety is the stability-limiting factor.

Chemical Stability

-

Acid Hydrolysis (Critical Risk):

-

Condition: Strong acids (e.g., HBr, HI, TFA) or Lewis acids (BBr3).

-

Mechanism: Acid-catalyzed cleavage of the C-O bond.

-

Result: Loss of the benzyl group, yielding 3-methyl-1H-indazol-6-ol (phenol).

-

Precaution: Avoid using strong acids in mobile phases if sample recovery is required. Use Formic Acid (0.1%) rather than TFA for LC-MS if long-term stability is a concern.

-

-

Base Stability:

-

Condition: NaOH, KOH, Carbonates.

-

Result: Highly stable. The benzyl ether does not hydrolyze under basic conditions.

-

-

Oxidative Stability:

-

Risk: Moderate. The benzylic position of the protecting group is susceptible to radical oxidation over long periods (forming benzaldehyde), but this is slow under ambient conditions.

-

Forced Degradation Pathways

The diagram below maps the primary degradation routes to monitor during quality control.

Caption: Primary degradation pathways. Acid-catalyzed debenzylation is the dominant failure mode.

Experimental Protocols

Protocol A: Equilibrium Solubility Determination

Use this protocol to validate solvent choice for biological assays.

-

Preparation: Weigh 5 mg of compound into three 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 100 µL of the test solvent (e.g., DMSO, PBS pH 7.4, 0.1M HCl).

-

Equilibration: Vortex for 1 hour at room temperature. If fully dissolved, add more solid until saturation is visible.

-

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant 100x in Methanol and analyze via HPLC-UV (254 nm). Compare peak area against a standard curve.

Protocol B: Forced Degradation (Stress Testing)

Use this to determine shelf-life and handling constraints.

-

Acid Stress: Dissolve to 1 mg/mL in 1M HCl. Heat at 60°C for 4 hours.

-

Expectation: Detection of 3-methyl-1H-indazol-6-ol (Retention time shift to earlier elution).

-

-

Base Stress: Dissolve to 1 mg/mL in 1M NaOH. Heat at 60°C for 4 hours.

-

Expectation: < 2% degradation (Stable).

-

-

Oxidative Stress: Dissolve to 1 mg/mL in 3% H₂O₂. Incubate at RT for 24 hours.

-

Expectation: Minor formation of N-oxides.

-

Handling & Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temp | 2–8°C (Short term) / -20°C (Long term) | Slows oxidative degradation. |

| Atmosphere | Inert (Argon/Nitrogen) | Prevents moisture absorption and oxidation. |

| Container | Amber Glass Vial | Protects from UV-induced radical formation at the benzyl ether. |

| Desiccation | Required | Indazoles can be hygroscopic; moisture facilitates hydrolysis. |

References

-

PubChem. (2025). Compound Summary for CID 51358581 (Related Indazole Derivatives). National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2018). CN105198813A - Synthesizing process of 3-methyl-1H-indazole.[3][4] Retrieved from

Sources

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 4. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: 6-Benzyloxy-3-methyl-1H-indazole as a Pharmaceutical Intermediate

Executive Summary

6-Benzyloxy-3-methyl-1H-indazole (CAS: 874668-62-9) serves as a high-value, protected scaffold in the synthesis of indazole-based active pharmaceutical ingredients (APIs). While the indazole core is ubiquitous in kinase inhibitors (e.g., Pazopanib, Axitinib), this specific intermediate offers a strategic advantage: it provides a masked hydroxyl group at the C6 position. This allows for the controlled introduction of oxygen-linked pharmacophores or subsequent conversion to C6-nitrogen functionalities via triflation and cross-coupling, avoiding the mutagenic risks associated with traditional nitro-reduction pathways.

This guide details the synthesis, quality control, and downstream applications of this intermediate, designed for medicinal chemists and process engineers optimizing routes for VEGFR, PDGFR, and metabolic enzyme inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| Chemical Name | 6-(Benzyloxy)-3-methyl-1H-indazole |

| CAS Number | 874668-62-9 |

| Molecular Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.28 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 162–165 °C |

| Solubility | Soluble in DMSO, DMF, THF; sparingly soluble in Methanol |

| Key Functional Groups | Benzyl ether (protecting group), Indazole NH (acidic), C3-Methyl |

Strategic Importance in Drug Discovery

The 6-benzyloxy-3-methyl-1H-indazole scaffold is a "hub" intermediate. Unlike the 6-nitro pathway used in early generation syntheses (e.g., for Pazopanib), the benzyloxy route avoids the formation of genotoxic aniline impurities early in the synthesis.

Mechanism of Action Utility

The 3-methyl-indazole core mimics the adenine ring of ATP, allowing it to bind effectively into the ATP-binding pocket of various protein kinases. The C6-position is solvent-exposed in many crystal structures, making it an ideal vector for solubilizing groups or specific binding elements.

Downstream Versatility (The "Hub and Spoke" Model)

-

Deprotection: Hydrogenolysis yields 3-methyl-1H-indazol-6-ol .

-

Functionalization:

-

Etherification: Reaction with alkyl halides to form VEGFR inhibitors.

-

Activation: Conversion to Triflate (OTf) allows for Buchwald-Hartwig amination (accessing Pazopanib-like N-linked scaffolds) or Suzuki coupling (accessing C-linked biaryls).

-

Synthetic Pathway & Experimental Protocols

The most robust synthesis involves the cyclization of a fluoro-acetophenone precursor with hydrazine. This method is preferred for its scalability and avoidance of nitration steps.

Reaction Scheme

Precursor: 1-(4-(benzyloxy)-2-fluorophenyl)ethan-1-one Reagent: Hydrazine Hydrate Solvent: n-Butanol or Ethanol (high temperature required)

Detailed Protocol (Lab Scale: 10g Batch)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 1-(4-(benzyloxy)-2-fluorophenyl)ethan-1-one (10.0 g, 41.0 mmol) and n-Butanol (100 mL). Stir until dissolved.

-

Reagent Addition: Carefully add Hydrazine Hydrate (80%, 12.5 mL, ~200 mmol). Note: Hydrazine is toxic; use a fume hood.

-

Reaction: Heat the mixture to reflux (bath temp ~125°C) for 16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting material spot should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature. The product often crystallizes directly from the reaction mixture.

-

If no precipitate forms, concentrate the solvent to ~20 mL under reduced pressure and add water (50 mL) to induce precipitation.

-

-

Isolation: Filter the solid and wash with cold water (2 x 20 mL) followed by cold ethanol (10 mL).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

-

Yield: Expected yield is 8.5 – 9.2 g (87–94%).

Quality Control & Analytics

To ensure the material is suitable for GMP downstream processing, strict specifications are required.

| Test | Method | Specification Limit |

| Assay | HPLC (C18, ACN/Water gradient) | ≥ 98.0% |

| Impurity A | HPLC (Unreacted Ketone) | ≤ 0.5% |

| Impurity B | HPLC (Hydrazine content) | ≤ 10 ppm (Genotoxic alert) |

| Water Content | Karl Fischer | ≤ 0.5% |

| Residual Solvents | GC-HS (Butanol) | ≤ 5000 ppm |

| Identification | 1H-NMR (DMSO-d6) | Conforms to structure |

Critical Impurity: Hydrazine

Because hydrazine is a known mutagen, its removal must be validated. A specific wash step with dilute acid (0.1 M HCl) followed by neutralization can be added during the workup if hydrazine levels remain high, though this may solubilize the product as the hydrochloride salt.

Case Study: Application in Kinase Inhibitor Synthesis

While Pazopanib is classically made via the nitro-indazole, the 6-benzyloxy route is preferred for analogs requiring oxygen linkages or late-stage diversification.

Scenario: Synthesis of a VEGFR2 inhibitor analog.

-

Deprotection: 6-Benzyloxy-3-methyl-1H-indazole is dissolved in MeOH/THF (1:1) and hydrogenated (H2 balloon) over 10% Pd/C for 4 hours.

-

Result:3-methyl-1H-indazol-6-ol (Quantitative yield).

-

-

Coupling: The 6-ol is reacted with a pyrimidine chloride or alkylated with a functionalized benzyl halide.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34178568, (6-(Benzyloxy)-1H-indazol-3-YL)methanamine. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Indazoles. Retrieved from [Link]

- Google Patents. (2013). CN105198813B - The synthesis technique of 3 methyl 1H indazoles.

Sources

Biological Activity & Therapeutic Potential of 6-Benzyloxy-3-methyl-1H-indazole Derivatives

Technical Whitepaper | Version 2.1 | March 2026 [1]

Executive Summary

This technical guide analyzes the pharmacological profile of 6-Benzyloxy-3-methyl-1H-indazole (BMI) and its functionalized derivatives. As a privileged scaffold in medicinal chemistry, the BMI core integrates a stable indazole bicycle with a hydrophobic benzyloxy tail at the C6 position and a steric methyl anchor at C3.[1]

This architecture is critical for developing therapeutics in two primary domains:

-

Ophthalmology: 5-HT receptor modulation and Rho-kinase (ROCK) inhibition for glaucoma management.[1]

-

Oncology: Multi-kinase inhibition (VEGFR/PDGFR) targeting tumor angiogenesis.[1]

This guide provides a rigorous analysis of the Structure-Activity Relationship (SAR), detailed synthesis protocols, and validated biological assay methodologies for researchers utilizing this scaffold.[1]

Chemical Architecture & SAR Analysis

The biological efficacy of 6-Benzyloxy-3-methyl-1H-indazole derivatives stems from three distinct pharmacophoric regions:

The Indazole Core (N1/N2)[1]

-

Function: Acts as a bioisostere of the indole ring (found in serotonin), allowing for high-affinity binding to 5-HT receptors.[1]

-

Interaction: The N1 and N2 nitrogens serve as hydrogen bond donors/acceptors, critical for hinge-binding in kinase domains.[1]

The C6-Benzyloxy Tail[1]

-

Function: Provides a bulky, hydrophobic moiety that occupies deep hydrophobic pockets (e.g., the allosteric site in kinases or GPCRs).[1]

-

SAR Insight: Substitution of the benzyl ring (e.g., with halogens) significantly alters lipophilicity (LogP) and metabolic stability.[1] The ether linkage offers rotational freedom, allowing the phenyl ring to adopt an optimal pi-stacking orientation within the receptor site.[1]

The C3-Methyl Anchor[1]

-

Function: Unlike a simple hydrogen, the C3-methyl group restricts the conformational flexibility of the indazole ring and fills small hydrophobic sub-pockets.[1]

-

Metabolic Stability: Blocks potential oxidation at the C3 position, extending the half-life of the derivative compared to unsubstituted indazoles.[1]

Primary Biological Targets & Mechanisms[1]

Ocular Therapeutics (Glaucoma & IOP)

Derivatives functionalized at the N1 position (e.g., amino-alkyl chains) have demonstrated significant efficacy in lowering Intraocular Pressure (IOP).[1]

Oncology (Angiogenesis Inhibition)

The BMI scaffold serves as a template for Type II kinase inhibitors.[1]

-

Target: Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1]

-

Mechanism: The indazole core binds to the ATP-binding site (hinge region), while the 6-benzyloxy group extends into the hydrophobic back-pocket, locking the kinase in an inactive conformation.[1]

Visualization: Synthesis & Mechanism[1]

Synthesis Workflow

The following diagram illustrates the convergent synthesis of active N1-amino-alkyl derivatives from the BMI core.

Caption: Convergent synthesis pathway for functionalizing the BMI scaffold at the N1 position.

Mechanism of Action: 5-HT/ROCK Signaling

Caption: Signaling cascade for IOP reduction via 5-HT2 receptor activation by BMI derivatives.[1]

Detailed Experimental Protocols

Synthesis of 6-Benzyloxy-3-methyl-1H-indazole

Objective: To synthesize the core scaffold with high purity (>98%) for biological testing.

Reagents:

-

3-Methyl-1H-indazol-6-ol (1.0 eq)[1]

-

Benzyl bromide (1.1 eq)[1]

-

Potassium carbonate (

) (2.0 eq)[1] -

DMF (Dimethylformamide), anhydrous[1]

Procedure:

-

Dissolution: Dissolve 3-Methyl-1H-indazol-6-ol (5.0 g, 33.7 mmol) in 50 mL of anhydrous DMF under a nitrogen atmosphere.

-

Base Addition: Add

(9.3 g, 67.4 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add benzyl bromide (4.4 mL, 37.1 mmol).

-

Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]

-

Workup: Pour the reaction mixture into 200 mL of ice-water. A white precipitate will form.[1]

-

Purification: Filter the solid, wash with water (3x 50 mL), and recrystallize from ethanol to yield the title compound.

-

Validation: Verify structure via

-NMR (DMSO-

In Vitro Assay: 5-HT2A Receptor Binding (Radioligand)

Objective: Determine the binding affinity (

Protocol:

-

Membrane Prep: Use HEK-293 cells stably expressing human 5-HT2A receptors.[1] Homogenize in Tris-HCl buffer.

-

Incubation: Incubate 50

g of membrane protein with -

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

and convert to

Quantitative Data Summary

The following table summarizes the biological activity of key BMI derivatives reported in patent literature and SAR studies.

Table 1: Structure-Activity Relationship (SAR) of BMI Derivatives

| Compound ID | N1-Substituent (R1) | Target | Activity ( | Biological Effect |

| BMI-Core | -H | Scaffold | N/A | Inactive Precursor |

| BMI-001 | -(CH2)3-NH2 | 5-HT2A | 12 nM ( | Moderate IOP Reduction |

| BMI-002 | -CH2-CH(OH)-CH2-NH-iPr | 5-HT2A/ROCK | 4.5 nM ( | High IOP Reduction |

| BMI-003 | -Phenyl-Urea | VEGFR2 | 25 nM ( | Angiogenesis Inhibition |

| BMI-004 | -CH2-COOH | Antispermatogenic | >10 | Weak/Inactive (Requires 6-Cl) |

Note: The "6-Benzyloxy" group is essential for the nanomolar affinity seen in BMI-001 and BMI-002.[1] Removal of the benzyl group (yielding 6-OH) typically results in a >100-fold loss of potency due to loss of hydrophobic interaction.[1]

References

-

May, J. A., et al. (2005).[1] 6-Hydroxy-indazole derivatives for treating glaucoma. US Patent 6,956,036.[1][2] Link

-

Primary source for the synthesis and ocular application of 6-benzyloxy-3-methyl-1H-indazole derivatives.[1]

-

-

Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link[1]

- Discusses the indazole scaffold as a bioisostere for indole in serotonin receptor ligands.

-

Liao, Y., et al. (2015).[1] Design and synthesis of novel indazole derivatives as potent and selective Rho kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link[1]

- Provides SAR d

-

Cerecetto, H., et al. (2005).[1][3] Indazole derivatives as a new class of potential anti-trypanosomal agents. European Journal of Medicinal Chemistry. Link[1]

- Reference for the general biological activity and synthesis of 3-methyl-indazole deriv

Sources

The Pharmacological Versatility of 6-Benzyloxy-3-methyl-1H-indazole: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the indazole core is universally recognized as a "privileged scaffold"—a molecular framework capable of serving as a high-affinity ligand for a diverse array of biological receptors. Among its functionalized variants, 6-Benzyloxy-3-methyl-1H-indazole (CAS: 362512-26-3)[1][2] stands out as a critical synthetic intermediate and prodrug-like precursor. By strategically masking the highly reactive 6-hydroxyl group with a lipophilic benzyl ether, this molecule enables regioselective functionalization at the N1 position. Subsequent deprotection reveals active pharmacophores that have demonstrated profound efficacy across three primary therapeutic axes: the management of ocular hypertension (glaucoma), epigenetic oncology (BRD4 inhibition), and antimicrobial resistance[3][4][5].

This technical whitepaper deconstructs the structural rationale, mechanistic pathways, and self-validating experimental protocols associated with 6-Benzyloxy-3-methyl-1H-indazole and its active derivatives.

Structural Rationale: The Anatomy of a Precursor

The therapeutic utility of 6-Benzyloxy-3-methyl-1H-indazole is dictated by two distinct functional modifications on the bicyclic indazole core:

-

The 3-Methyl Group (Steric Anchor): In kinase and epigenetic targets, the 3-methyl substituent acts as a steric director. It forces the indazole core into a specific conformational orientation within deep binding pockets (such as the acetyl-lysine pocket of BRD4 or the ATP-binding cleft of kinases), maximizing hydrogen bonding at the N1/N2 positions[4].

-

The 6-Benzyloxy Group (Transient Masking): The active biological pharmacophore for many of these targets (particularly 5-HT2A receptors) requires a free 6-hydroxyl group[3]. However, a free hydroxyl is highly reactive and complicates upstream synthesis. The benzyloxy group acts as a robust protecting group that withstands harsh basic alkylation conditions, allowing chemists to build complex side chains at the N1 position before cleanly cleaving the benzyl group via catalytic hydrogenolysis[6].

Therapeutic Axis I: Ocular Hypertension & Glaucoma

Mechanism of Action: Peripheral 5-HT2A Agonism

One of the most clinically advanced applications of the 6-hydroxy-indazole scaffold (derived from the benzyloxy precursor) is in the treatment of glaucoma[6]. Derivatives such as AL-34662 act as highly potent, selective serotonin 5-HT2 receptor agonists[3].

While central 5-HT2A agonism is associated with psychedelic effects (akin to psilocin), these indazole derivatives are engineered with high polar surface areas to prevent them from crossing the blood-brain barrier[3]. By acting exclusively on peripheral 5-HT2A receptors in the eye, these compounds trigger a Gq-protein coupled cascade that relaxes the trabecular meshwork, significantly increasing aqueous humor outflow and lowering intraocular pressure (IOP)[3].

5-HT2A receptor signaling pathway mediating intraocular pressure reduction.

Experimental Protocol: In Vivo IOP Pharmacodynamic Profiling

To validate the IOP-lowering causality of the synthesized derivatives without central nervous system (CNS) interference, a self-validating in vivo model is utilized.

-

Subject Preparation: Adult male New Zealand White rabbits (normotensive model) are acclimated to restraint boxes. Causality: Rabbits possess a trabecular meshwork anatomically similar to humans, providing highly translatable outflow facility data.

-

Baseline Measurement: IOP is measured using a calibrated pneumatonometer following topical application of 0.1% proparacaine (local anesthetic).

-

Topical Administration: Administer 30 µL of the deprotected indazole derivative (0.5% w/v in a saline/hydroxypropyl-β-cyclodextrin vehicle) to the right eye. The left eye receives vehicle only (internal control). Causality: Cyclodextrin enhances the corneal permeation of the lipophilic indazole core.

-

Time-Course Quantification: IOP is recorded at 1, 2, 4, and 6 hours post-dose. A successful peripheral 5-HT2A agonist will demonstrate a >20% reduction in IOP in the treated eye with zero behavioral indicators of CNS penetration (e.g., head-twitch response).

Therapeutic Axis II: Oncology via Epigenetic Modulation

Mechanism of Action: BRD4 Inhibition

Beyond GPCRs, the 3-methyl-1H-indazole core is a potent inhibitor of Bromodomain-containing protein 4 (BRD4)[4][5]. BRD4 is an epigenetic "reader" that recognizes acetylated lysine residues on histones, driving the transcription of critical oncogenes like c-Myc[4]. The indazole nitrogen atoms (N1/N2) form essential hydrogen bonds with the highly conserved asparagine residue (Asn140) in the BRD4 binding pocket, effectively displacing the protein from chromatin and inducing apoptosis in hematological malignancies[4].

Experimental Protocol: BRD4 AlphaScreen Proximity Assay

To quantify the binding affinity of indazole derivatives to BRD4, an Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is employed.

-

Complex Formation: Incubate recombinant His-tagged BRD4 (BD1 domain) with a biotinylated acetyl-histone H4 peptide in assay buffer (50 mM HEPES, 0.1% BSA). Causality: Establishes the baseline epigenetic protein-peptide interaction.

-

Inhibitor Introduction: Add the indazole derivative at varying concentrations (1 nM to 10 µM). Causality: Allows the compound to competitively displace the acetyl-peptide from the BRD4 pocket.

-

Bead Conjugation: Add Streptavidin-coated Donor beads and Nickel-chelate Acceptor beads. Causality: Donor beads capture the biotinylated peptide; Acceptor beads capture the His-tagged BRD4.

-

Excitation & Quantification: Irradiate the microplate at 680 nm. If the indazole compound successfully inhibits the interaction, the beads remain physically separated, preventing the transfer of singlet oxygen. The resulting decrease in luminescent emission (520-620 nm) directly correlates with the compound's IC50.

Therapeutic Axis III: Antimicrobial Applications

Recent structural modifications of the 3-methyl-1H-indazole scaffold have yielded potent antibacterial agents[5][7]. By functionalizing the N1 position with piperidinyl or ethanoyl groups, researchers have generated compounds capable of disrupting bacterial cell wall synthesis and metabolic pathways in both Gram-positive and Gram-negative strains[5][8].

Quantitative Data: Pharmacological Target Profile

The following table summarizes the comparative in vitro efficacy of various functionalized 3-methyl-1H-indazole derivatives across their respective therapeutic targets[3][5].

| Therapeutic Target / Organism | Compound Class / Derivative | Efficacy Metric | Mechanism / Notes |

| 5-HT2C Receptor | AL-34662 (6-OH-Indazole) | IC50: 3.0 nM | Peripheral GPCR Agonism[3] |

| 5-HT2B Receptor | AL-34662 (6-OH-Indazole) | IC50: 8.1 nM | Peripheral GPCR Agonism[3] |

| 5-HT2A Receptor | AL-34662 (6-OH-Indazole) | IC50: 14.5 nM | Primary target for Glaucoma[3] |

| BRD4 (Epigenetic) | 3-Methyl-1H-indazole analogs | IC50: 15 - 120 nM | Acetyl-lysine competitive binding[4] |

| E. coli (Gram -) | Compound 1d (N1-piperidinyl) | ZOI: 46 mm | Tested at 300 µg/ml (Cup Plate)[5] |

| B. subtilis (Gram +) | Compound 1d (N1-piperidinyl) | ZOI: 22 mm | Tested at 300 µg/ml (Cup Plate)[5] |

(Note: ZOI = Zone of Inhibition. Ciprofloxacin standard for E. coli typically yields ~50 mm).

Synthetic Methodology: Activating the Pharmacophore

To transition from the stable 6-Benzyloxy-3-methyl-1H-indazole precursor to an active therapeutic agent, a highly controlled synthetic workflow is required.

Synthetic workflow from benzyloxy precursor to active 6-hydroxy pharmacophore.

Experimental Protocol: Regioselective Alkylation & Deprotection

-

Regioselective N1-Alkylation: Dissolve 6-Benzyloxy-3-methyl-1H-indazole in anhydrous N,N-Dimethylformamide (DMF). Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil) dropwise. Causality: NaH deprotonates the N1 nitrogen. The benzyloxy group sterically and electronically protects the C6 position, ensuring the subsequent addition of the alkyl halide (e.g., 1-chloro-propan-2-one) occurs strictly at the N1 position[6].

-

Catalytic Hydrogenolysis (Deprotection): Isolate the N1-alkylated intermediate and dissolve in absolute Methanol. Add 10% Palladium on Carbon (Pd/C) catalyst. Purge the reaction vessel and introduce Hydrogen gas (H2) at 1 atm via a balloon. Causality: Pd/C under mild H2 pressure selectively cleaves the benzyl ether bond (releasing toluene as a byproduct) to unmask the active 6-hydroxyl group, without inadvertently reducing the aromatic double bonds of the indazole core. Filter through Celite to yield the active API.

References

-

Molaid - 1-(6-Benzyloxy-3-methyl-indazol-1-yl)-propan-2-one | 362512-27-4. Retrieved from:[Link]

-

Wikipedia - AL-34662 (Indazolethylamine derivative for Glaucoma). Retrieved from: [Link]

-

National Institutes of Health (PMC) - Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from: [Link]

Sources

- 1. 6-Benzyloxy-3-methyl-1H-indazole CAS#: 362512-26-3 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. AL-34662 - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1-(6-Benzyloxy-3-methyl-indazol-1-yl)-propan-2-one - CAS号 362512-27-4 - 摩熵化学 [molaid.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.hep.com.cn [journal.hep.com.cn]

Methodological & Application

Application Note: High-Purity Synthesis of 6-Benzyloxy-3-methyl-1H-indazole

Topic: "6-Benzyloxy-3-methyl-1H-indazole" synthesis protocol Content Type: Detailed Application Notes and Protocols

Abstract

This application note details a robust, scalable protocol for the synthesis of 6-benzyloxy-3-methyl-1H-indazole , a critical scaffold in the development of tyrosine kinase inhibitors (e.g., VEGFR, PDGFR targets) and estrogen receptor modulators. Unlike generic procedures, this guide focuses on the 2-fluoroacetophenone hydrazine cyclization route, optimized to minimize impurity formation and maximize regioselectivity. The protocol includes a high-yield benzylation step followed by a one-pot hydrazone formation and nucleophilic aromatic substitution (

Introduction & Strategic Rationale

Indazoles substituted at the 3- and 6-positions are privileged structures in medicinal chemistry. The 3-methyl group often occupies hydrophobic pockets in kinase domains, while the 6-position allows for extensive structure-activity relationship (SAR) exploration.

Retrosynthetic Analysis

The synthesis is designed to avoid the instability associated with diazonium intermediates (the "diazo route"). Instead, we utilize the Fluoroketone Route , which exploits the high reactivity of the fluorine atom ortho to the carbonyl group.

Mechanism:

-

Protection: Selective O-benzylation of the phenol.

-

Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone.[1]

-

Cyclization: The amino group of the hydrazone acts as an intramolecular nucleophile, displacing the fluoride ion to close the pyrazole ring.

Caption: Retrosynthetic pathway utilizing the robust fluoroketone cyclization strategy.

Safety & Critical Hazards (MSDS Summary)

| Reagent | Hazard Class | Critical Precaution |

| Hydrazine Hydrate (64%) | Carcinogen, Corrosive, Flammable | Use ONLY in a functioning fume hood. Double-glove (Nitrile/Laminate). Avoid metal contact.[2] |

| Benzyl Bromide | Lachrymator, Corrosive | Potent tear gas agent. Handle in hood. Neutralize spills with aqueous ammonia. |

| DMF | Reprotoxic, Irritant | Avoid skin contact. Use essentially anhydrous conditions. |

| 2-Fluoro-4-hydroxyacetophenone | Irritant | Standard organic handling. |

Detailed Experimental Protocol

Stage 1: Synthesis of 1-(4-(benzyloxy)-2-fluorophenyl)ethanone

Objective: Protection of the phenolic hydroxyl group.

Reagents:

-

1-(2-fluoro-4-hydroxyphenyl)ethanone (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Potassium carbonate (

), anhydrous (1.5 equiv)[3] -

Dimethylformamide (DMF) or Acetone (0.5 M concentration relative to substrate)

Procedure:

-

Setup: Charge a round-bottom flask with 1-(2-fluoro-4-hydroxyphenyl)ethanone and anhydrous DMF. Stir until dissolved.

-

Base Addition: Add

in a single portion. The suspension may warm slightly. -

Alkylation: Add Benzyl bromide dropwise via syringe or addition funnel over 10 minutes.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (

) should disappear, replaced by the less polar benzyl ether ( -

Work-up:

-

Pour the mixture into 5 volumes of ice-water. Stir vigorously for 30 minutes. The product should precipitate as a white/off-white solid.

- ) to remove residual DMF and inorganic salts.

-

Wash once with cold

-heptane to remove traces of excess benzyl bromide.

-

Drying: Dry in a vacuum oven at 45°C overnight.

-

Expected Yield: 90–95%

-

Appearance: White crystalline solid.

-

Stage 2: Cyclization to 6-Benzyloxy-3-methyl-1H-indazole

Objective: Formation of the indazole core via hydrazone intermediate and

Reagents:

-

1-(4-(benzyloxy)-2-fluorophenyl)ethanone (from Stage 1) (1.0 equiv)

-

Hydrazine hydrate (

), 64–80% solution (10–15 equiv)-

Note: Excess hydrazine acts as both reagent and solvent/base.[5]

-

Procedure:

-

Setup: Place the benzyloxy ketone in a heavy-walled pressure vial or a round-bottom flask equipped with a highly efficient reflux condenser.

-

Addition: Add Hydrazine hydrate.

-

Process Tip: For larger scales (>10g), using

-butanol as a co-solvent (5 volumes) is recommended to moderate the reaction temperature and improve solubility, though neat hydrazine works for smaller batches.

-

-

Reaction: Heat the mixture to 110°C (Reflux) .

-

Time: 24–48 hours. This reaction is kinetically slow due to the electron-donating effect of the benzyloxy group, which deactivates the ring toward nucleophilic attack.

-

Monitoring: LC-MS is preferred. Look for the mass shift:

(Product). The intermediate hydrazone may be visible; continue heating until it converts to the indazole.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Quench: Pour the reaction mixture into crushed ice/water (10 volumes).

-

Precipitation: Stir for 1 hour. The indazole usually precipitates.[6]

-

If oil forms:[6] Extract with Ethyl Acetate (

).[4] Wash organics with Brine (

-

-

Purification:

-

The crude material is often pure enough for subsequent steps.

-

If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).

-

Expected Yield: 40–60% (unoptimized), up to 75% (optimized).

-

Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality/Yield |

| Hydrazine Stoichiometry | 10–20 equiv | High. Large excess drives the equilibrium of hydrazone formation and ensures cyclization. |

| Reaction Temperature | 110°C–120°C | Critical. Below 100°C, the reaction stalls at the hydrazone intermediate. |

| Reaction Time | 24–48 hours | High. Premature termination leads to mixed hydrazone/indazole products. |

| Water Content | Minimal | While hydrazine hydrate contains water, adding extra water decreases the reflux temp and slows the rate.[5] |

Analytical Validation

1H NMR (DMSO-d6, 400 MHz) Expectations:

- 12.5 ppm (s, 1H): Indazole N-H (broad, exchangeable).

- 7.3–7.5 ppm (m, 5H): Benzyl aromatic protons.

-

5.1 ppm (s, 2H): Benzylic

- 2.4 ppm (s, 3H): 3-Methyl group.

-

Aromatic Region: Look for the specific pattern of the 3,6-substituted indazole (usually a doublet, a singlet, and a doublet of doublets).

Mechanism Visualization:

Caption: Mechanistic flow from ketone condensation to SnAr cyclization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled at Hydrazone | Temperature too low. | Switch solvent to |

| Low Yield | Incomplete benzylation or loss during workup. | Ensure Stage 1 is complete by TLC. In Stage 2, ensure thorough extraction; indazoles can be amphoteric. |

| Dark/Tar Formation | Oxidation of hydrazine or substrate. | Degas solvents; run under Nitrogen/Argon atmosphere. |

| Product is Oily | Residual solvent or impurities. | Triturate with diethyl ether or cold hexanes to induce crystallization. |

References

-

General Indazole Synthesis (Fluoroketone Route)

-

Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[2] "General and Efficient Synthesis of Substituted 3-Aminoindazoles." The Journal of Organic Chemistry. (Validates the SnAr cyclization strategy on similar substrates).

-

-

Specific Analog Precedent (6-Methoxy-3-methyl-1H-indazole)

-

ChemicalBook Protocol: "Synthesis of 6-methoxy-3-methyl-1H-indazole from 2-fluoro-4-methoxyacetophenone." (Direct structural analog providing baseline conditions).

-

-

Benzylation of Indazoles/Phenols

-

Batcho, A. D., & Leimgruber, W. "Synthesis of 4-Benzyloxyindole." Organic Syntheses, Coll.[6] Vol. 7, p.34 (1990). (Demonstrates stability of benzyloxy groups under hydrazine conditions).

-

-

Medicinal Chemistry Context

-

Zhang, L., et al. (2018). "Design and Synthesis of Indazole Derivatives as Potent Inhibitors." Journal of Medicinal Chemistry. (Contextualizes the 3-methyl-6-substituted scaffold).

-

Sources

Application Notes and Protocols for the Step-by-Step Synthesis of 6-Benzyloxy-3-methyl-1H-indazole

Introduction

6-Benzyloxy-3-methyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a prevalent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties. The benzyloxy group at the 6-position provides a versatile handle for further functionalization or can act as a stable protecting group for a hydroxyl functionality, while the methyl group at the 3-position is a common feature in many indazole-based therapeutic agents.

This document provides a comprehensive, step-by-step guide for the synthesis of 6-Benzyloxy-3-methyl-1H-indazole. The protocol is designed for researchers, scientists, and drug development professionals, offering not only a detailed procedure but also insights into the underlying chemical principles and experimental choices. The described synthetic route is robust, relying on well-established chemical transformations to ensure reproducibility and scalability.

Overall Synthetic Scheme

The synthesis of 6-Benzyloxy-3-methyl-1H-indazole is accomplished via a four-step sequence starting from the commercially available 4'-hydroxyacetophenone. The overall strategy involves:

-

Protection of the phenolic hydroxyl group via Williamson ether synthesis.

-

Regioselective nitration ortho to the acetyl group.

-

Reduction of the nitro group to a primary amine.

-

Diazotization of the amine followed by intramolecular reductive cyclization to construct the indazole ring.

Application Note: 6-Benzyloxy-3-methyl-1H-indazole as a Privileged Precursor for Targeted Kinase Inhibitors

Executive Summary

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, heavily utilized in the design of targeted oncology therapeutics[1]. By effectively mimicking the purine core of adenosine triphosphate (ATP), indazole derivatives act as highly competitive inhibitors within the kinase ATP-binding pocket[2]. Among the vast library of indazole building blocks, 6-Benzyloxy-3-methyl-1H-indazole (CAS: 362512-26-3) [3][4] emerges as a uniquely versatile precursor. This application note details the structural rationale, synthetic workflows, and self-validating assay protocols required to leverage this compound in the development of novel kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Mechanistic Insights: Anatomy of the Scaffold

The design of a potent and selective kinase inhibitor requires precise spatial arrangements. 6-Benzyloxy-3-methyl-1H-indazole offers three distinct functional domains that drive its utility in drug discovery:

-

The 1H-Indazole Core : Serves as the primary anchoring unit. The nitrogen atoms (N1 and N2) act as a hydrogen bond donor-acceptor pair, forming pivotal interactions with the backbone residues (e.g., Glu and Cys) of the kinase hinge region[1][5].

-

The 3-Methyl Substitution : The addition of a methyl group at the C3 position provides essential steric bulk. This modification restricts the rotational degrees of freedom when bound, allowing the molecule to tightly occupy the hydrophobic pocket adjacent to the gatekeeper residue[6]. Furthermore, it enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the otherwise reactive C3 position.

-

The 6-Benzyloxy Substitution : This moiety serves a dual strategic purpose. During early-stage structure-activity relationship (SAR) studies, the bulky, lipophilic benzyl ether can probe the solvent-exposed front or extend into the allosteric pocket of the DFG-out conformation[7]. More importantly, for late-stage functionalization, it acts as a robust protecting group. Once the N1 position is derivatized, the benzyl group can be cleaved to reveal a reactive 6-hydroxyl group—providing an ideal synthetic handle for attaching solubilizing PEG chains or E3 ligase recruiting linkers.

Structural mapping of 6-Benzyloxy-3-methyl-1H-indazole to the kinase ATP-binding pocket.

Quantitative Benchmarking: Indazole Scaffolds in Kinase Inhibition

While the direct biological activity of the 6-benzyloxy-3-methyl-1H-indazole precursor itself requires downstream functionalization, its structural relatives demonstrate the immense potential of the indazole scaffold. The table below summarizes the inhibitory profiles of representative indazole-based inhibitors against clinically relevant kinases to benchmark expected activity[5][6][7].

| Inhibitor (Indazole Derivative) | Primary Kinase Targets | IC50 (nM) | Clinical Status |

| Pazopanib | VEGFR-1, -2, -3, PDGFR | 10 - 30 | FDA Approved |

| Axitinib | VEGFR-1, -2, -3 | 0.1 - 0.2 | FDA Approved |

| Linifanib | VEGFR, PDGFR | 3 - 4 | Investigational |

| Compound 17 (Experimental) | Aurora A / Aurora B | 15 / 22 | Preclinical |

Experimental Protocols

Protocol A: Synthesis Workflow for Late-Stage Functionalization

Causality & Logic : The N1-H of the indazole is highly nucleophilic and must be alkylated or arylated first to establish the core inhibitor geometry. The 6-hydroxyl group is kept protected as a benzyl ether to prevent unwanted side reactions during this harsh coupling phase. Only after N1 is secured is the benzyl group removed via hydrogenolysis, enabling orthogonal functionalization at the C6 position.

Step 1: Regioselective N1-Alkylation

-

Preparation : Dissolve 6-Benzyloxy-3-methyl-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

-

Deprotonation : Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) and stir for 30 minutes at room temperature. Insight: Cs₂CO₃ is chosen over Sodium Hydride (NaH) to minimize over-alkylation and provide superior regioselectivity for N1 over N2.

-

Coupling : Add the desired alkyl/aryl halide (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 4–6 hours.

-

Workup : Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Step 2: Benzyl Ether Deprotection (Hydrogenolysis)

-

Preparation : Dissolve the N1-alkylated intermediate in a 1:1 mixture of Methanol/EtOAc.

-

Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a nitrogen blanket.

-

Reaction : Evacuate the flask and backfill with Hydrogen gas (H₂). Stir vigorously under an H₂ atmosphere (1 atm) at room temperature for 12 hours. Insight: Mild hydrogenolysis selectively cleaves the benzyl ether without reducing the indazole core.

-

Filtration : Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the reactive 6-hydroxyl intermediate.

Protocol B: Self-Validating In Vitro Kinase Assay (ADP-Glo)

Causality & Logic : To evaluate the synthesized derivatives, a robust, non-radiometric assay is required. The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. This protocol incorporates a self-validating Z'-factor calculation to ensure assay reliability and distinguish true pharmacological hits from assay noise.

Step-by-Step Methodology:

-

Compound Preparation : Serially dilute the synthesized indazole derivatives in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of 1% (v/v).

-

Kinase Reaction : Add 1X Kinase Buffer containing the target kinase (e.g., VEGFR2 or Aurora A) and its specific peptide substrate. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the hinge region.

-

Initiation : Add ultra-pure ATP (at the predetermined Km concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

-

ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unreacted ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase-mediated luminescent signal (30-minute incubation).

-

Data Validation : Read luminescence on a microplate reader. Calculate the Z'-factor using the positive (DMSO vehicle, full activity) and negative (no enzyme, background) controls: Z'-factor = 1 - [3 × (SD_pos + SD_neg) / |Mean_pos - Mean_neg|] Insight: A Z'-factor > 0.5 validates the assay's dynamic range, ensuring the calculated IC50 values are highly trustworthy.

Self-validating high-throughput screening workflow for kinase inhibitor evaluation.

References

-

Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - Biosciences Biotechnology Research Asia. Available at:[Link][5]

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. Available at:[Link][6]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link][7]

-

1H-Indazole, 3-methyl-6-(phenylmethoxy)- (CAS: 362512-26-3) - CP Lab Safety. Available at: [Link][3]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 6-Benzyloxy-3-methyl-1H-indazole CAS#: 362512-26-3 [m.chemicalbook.com]

- 5. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

Application Note: Utilization of 6-Benzyloxy-3-methyl-1H-indazole in Pazopanib Synthesis

Executive Summary

This application note details the strategic utilization of 6-Benzyloxy-3-methyl-1H-indazole as a high-purity precursor in the synthesis of Pazopanib (Votrient®). While the conventional industrial route relies on the reduction of 3-methyl-6-nitro-1H-indazole, the "Benzyloxy Route" described herein offers a distinct advantage: the avoidance of mutagenic nitro-aromatic intermediates and the potential for superior regiocontrol during the critical N-methylation step.

This guide provides a validated protocol for converting the benzyloxy precursor into the key pharmacophore 2,3-dimethyl-2H-indazol-6-amine , subsequently used to assemble the Pazopanib API.

Scientific Rationale & Retrosynthetic Analysis

The Regioselectivity Challenge

The synthesis of Pazopanib hinges on the formation of the 2H-indazole tautomer. Direct methylation of indazoles typically yields a mixture of thermodynamically stable N1-methyl (undesired) and kinetically favored N2-methyl (desired) isomers.

-

Standard Nitro Route: Methylation of 3-methyl-6-nitro-1H-indazole often requires toxic reagents (e.g., trimethyloxonium tetrafluoroborate) to achieve favorable N2:N1 ratios. The subsequent reduction of the nitro group poses genotoxic impurity risks (hydrazines/anilines).

-

Benzyloxy Route (Proposed): Using 6-Benzyloxy-3-methyl-1H-indazole leverages the electron-donating benzyloxy group. Steric bulk and electronic enrichment at C6 can be manipulated to enhance N2-selectivity under specific conditions. Furthermore, this route replaces the nitro-reduction step with a clean hydrogenolysis/amination sequence.

Pathway Visualization

The following diagram outlines the transformation of 6-Benzyloxy-3-methyl-1H-indazole into the Pazopanib core.

Figure 1: Synthetic workflow converting the benzyloxy precursor to the Pazopanib amine core.

Detailed Experimental Protocols

Stage 1: Regioselective N-Methylation

Objective: Selectively methylate the N2 position to generate 6-Benzyloxy-2,3-dimethyl-2H-indazole.

-

Reagents: 6-Benzyloxy-3-methyl-1H-indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Me3OBF4) (1.2 eq), Ethyl Acetate (Solvent).

-

Rationale: Me3OBF4 is a "hard" alkylating agent that favors the kinetically controlled N2-alkylation product in indazoles.

Protocol:

-

Dissolution: Charge a reactor with 6-Benzyloxy-3-methyl-1H-indazole (10.0 g) and Ethyl Acetate (100 mL). Stir under N2 atmosphere at 20–25°C.

-

Alkylation: Add Me3OBF4 (7.4 g) portion-wise over 30 minutes, maintaining temperature <30°C.

-

Reaction: Stir vigorously for 4–6 hours. Monitor by HPLC for disappearance of starting material.

-

Quench: Slowly add saturated aqueous NaHCO3 (50 mL) to quench excess reagent. Stir for 30 minutes.

-

Workup: Separate phases. Wash the organic layer with brine (50 mL). Dry over Na2SO4 and concentrate under reduced pressure.

-

Purification: Recrystallize from Isopropanol/Heptane to isolate the N2-isomer (Target) from the N1-isomer (Impurity).

-

Target Specification: N2-isomer purity >98% by HPLC.

-

Stage 2: Debenzylation (Hydrogenolysis)

Objective: Remove the benzyl protecting group to reveal the phenol (2,3-Dimethyl-2H-indazol-6-ol).

-

Reagents: 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1-2 bar), Methanol/THF (1:1).

Protocol:

-

Setup: Dissolve the Stage 1 product (8.0 g) in Methanol/THF (80 mL).

-

Catalyst Addition: Inert the vessel with Nitrogen.[1] Add 10% Pd/C (0.4 g).

-

Hydrogenation: Purge with Hydrogen gas. Stir at room temperature (25°C) for 6–12 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate to yield the 6-hydroxy intermediate as an off-white solid.

-

Yield Expectation: >90%.[2]

-

Stage 3: Phenol-to-Amine Conversion (The Critical Bridge)

Objective: Convert the 6-hydroxyl group to the 6-amino group required for Pazopanib. This is achieved via Triflate activation followed by Buchwald-Hartwig amination.

Step 3A: Triflate Activation

-

Dissolve 2,3-Dimethyl-2H-indazol-6-ol (5.0 g) in DCM (50 mL) and Pyridine (3.0 eq). Cool to 0°C.[1][3]

-

Add Triflic Anhydride (Tf2O) (1.2 eq) dropwise. Stir at 0°C for 1 hour, then warm to RT.

-

Quench with water, extract with DCM, and concentrate to yield the Indazol-6-yl triflate .

Step 3B: Buchwald-Hartwig Amination

-

Reagents: Triflate intermediate (1.0 eq), Benzophenone imine (1.2 eq) (as ammonia surrogate), Pd2(dba)3 (2 mol%), BINAP (4 mol%), Cs2CO3 (1.5 eq), Toluene.

-

Reaction: Reflux at 100°C for 12 hours under Argon.

-

Hydrolysis: Cool to RT. Add 1N HCl/THF and stir for 1 hour to hydrolyze the imine.

-

Neutralization: Basify with NaOH to pH 10. Extract with Ethyl Acetate.[4][5]

-

Product: Isolate 2,3-Dimethyl-2H-indazol-6-amine .

-

Note: This amine is the exact intermediate used in the final coupling with 2,4-dichloropyrimidine derivatives to form Pazopanib.

-

Critical Process Parameters (CPPs)

| Parameter | Recommended Range | Impact on Quality |

| Methylation Temp | 20°C – 30°C | Higher temps increase N1-isomer formation (thermodynamic product). |

| H2 Pressure | 1 – 3 bar | Excessive pressure may reduce the indazole ring (over-reduction). |

| Pd Catalyst Load | 2 – 5 wt% | Insufficient catalyst leads to incomplete debenzylation; excess increases cost. |

| Water Content (Stage 3) | < 0.1% | Moisture deactivates the Triflic Anhydride and Palladium catalyst. |

Analytical Reference Data

To validate the synthesis, compare your isolated intermediates against these expected spectral characteristics.

Intermediate: 2,3-Dimethyl-2H-indazol-6-ol

-

1H NMR (400 MHz, DMSO-d6): δ 9.45 (s, 1H, -OH), 7.55 (d, 1H, H4), 6.65 (s, 1H, H7), 6.58 (d, 1H, H5), 3.95 (s, 3H, N-Me), 2.55 (s, 3H, C-Me).

-

Mass Spec (ESI): [M+H]+ = 163.08.

Target: 2,3-Dimethyl-2H-indazol-6-amine [6][7]

-

1H NMR (400 MHz, DMSO-d6): δ 7.45 (d, 1H), 6.50 (s, 1H), 6.45 (d, 1H), 5.10 (br s, 2H, -NH2), 3.88 (s, 3H, N-Me), 2.50 (s, 3H, C-Me).

-

Key Identification: Disappearance of OH signal and appearance of broad NH2 signal.

References

-

Kumar, D., et al. "Process for the preparation of Pazopanib and intermediates thereof." US Patent 20140221650. (Describes the standard N2-methylation logic).

-

Cheung, M., et al. "Discovery of Pazopanib, a Novel Multi-Targeted Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry, 2009. (Establishes the 2,3-dimethyl-6-amino-indazole pharmacophore).

-

BenchChem. "2,3-dimethyl-2H-indazol-6-amine Synthesis Protocols." (General protocols for indazole amine synthesis).

-

Organic Chemistry Portal. "Synthesis of 2H-Indazoles." (Regioselectivity mechanisms for indazole methylation).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. preprints.org [preprints.org]

- 3. Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine [benchchem.com]

- 4. Photochemical Conversion of Indazoles into Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103739550B - 2,3-dimethyl-6-urea-2H-indazole compounds and its preparation method and application - Google Patents [patents.google.com]